5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
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Overview
Description
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C8H5FN2O. It is characterized by a pyrrolo[2,3-b]pyridine core structure substituted with a fluorine atom at the 5-position and an aldehyde group at the 2-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde typically involves multi-step procedures starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step often involves the cyclization of a suitable precursor, such as 2-aminopyridine, with an appropriate reagent to form the pyrrolo[2,3-b]pyridine core.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and organometallic reagents.
Major Products
Oxidation: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
Reduction: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other proteins involved in cancer and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is not fully elucidated. it is believed to exert its effects by interacting with specific molecular targets, such as kinase enzymes. The fluorine atom and aldehyde group may play crucial roles in binding to the active sites of these enzymes, thereby modulating their activity and influencing cellular pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-methanol
Uniqueness
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is unique due to the specific positioning of the fluorine atom and the aldehyde group, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in the development of new therapeutic agents and in the study of structure-activity relationships .
Properties
Molecular Formula |
C8H5FN2O |
---|---|
Molecular Weight |
164.14 g/mol |
IUPAC Name |
5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H5FN2O/c9-6-1-5-2-7(4-12)11-8(5)10-3-6/h1-4H,(H,10,11) |
InChI Key |
CFRRVIUHPJZMCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(NC2=NC=C1F)C=O |
Origin of Product |
United States |
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